N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was initially developed as an antagonist of the receptor for advanced glycation end products (RAGE), which is involved in the pathogenesis of various diseases, including Alzheimer's disease, diabetes, and cancer.
Wirkmechanismus
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a selective antagonist of RAGE, which is a transmembrane receptor that binds to various ligands, including Aβ, advanced glycation end products (AGEs), and high-mobility group box 1 (HMGB1). RAGE activation leads to the activation of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, oxidative stress, and cell survival. This compound binds to the extracellular domain of RAGE and inhibits its ligand binding and downstream signaling, thereby reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and clinical trials. In Alzheimer's disease, this compound has been shown to reduce Aβ deposition, neuroinflammation, and cognitive impairment by inhibiting RAGE signaling. In diabetes, this compound has been shown to improve insulin sensitivity and reduce inflammation by inhibiting RAGE signaling. In cancer, this compound has been shown to inhibit tumor growth and metastasis by inhibiting RAGE signaling.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has several advantages for lab experiments, including its selectivity for RAGE, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its poor solubility in water, its high cost, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research on N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, including the development of more potent and selective RAGE antagonists, the investigation of the role of RAGE in other diseases, such as cardiovascular disease and chronic kidney disease, and the exploration of the combination therapy of this compound with other drugs, such as anti-inflammatory agents and antioxidants.
Conclusion:
In conclusion, this compound is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. It is a selective antagonist of RAGE, which is involved in inflammation, oxidative stress, and cell survival. This compound has various biochemical and physiological effects in animal models and clinical trials, and it has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, which may lead to the development of new and effective therapies for various diseases.
Synthesemethoden
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide involves several steps, including the reaction of 4-(1H-tetrazol-1-yl)aniline with 2-chloro-6-oxo-3-phenylpyridazine, followed by the reaction of the resulting intermediate with propanoyl chloride. The final product is obtained after purification by column chromatography and recrystallization. The chemical structure of this compound is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta (Aβ) deposition, neuroinflammation, and cognitive impairment in animal models and clinical trials. In diabetes, this compound has been shown to improve insulin sensitivity and reduce inflammation in animal models. In cancer, this compound has been shown to inhibit tumor growth and metastasis in animal models.
Eigenschaften
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-[4-(tetrazol-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2/c1-14(27-19(28)12-11-18(23-27)15-5-3-2-4-6-15)20(29)22-16-7-9-17(10-8-16)26-13-21-24-25-26/h2-14H,1H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTGCOUDXKVTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.